4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid
CAS No.:
Cat. No.: VC16570120
Molecular Formula: C20H30O7
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O7 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 4-[[(3Z,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,17+/m1/s1 |
| Standard InChI Key | CAOCHWFVLJETKN-WEGGENQUSA-N |
| Isomeric SMILES | C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C\C(=O)O1)OC(=O)CCC(=O)O |
| Canonical SMILES | CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O |
Introduction
The compound 4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid is a complex organic molecule that belongs to the class of oxacyclohexadecenones, which are known for their use in perfumery and fragrance applications. This compound is particularly noted for its unique structural features, which include a macrocyclic ring system and specific functional groups that contribute to its chemical and physical properties.
Chemical Formula and Molecular Weight
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Chemical Formula: CHO
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Molecular Weight: Approximately 430 g/mol
Structural Features
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The compound contains a macrocyclic lactone ring (1-oxacyclohexadec-3-en-2-one) with a methyl group at position 16 and two carbonyl groups.
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It is linked to a 4-oxo-butanoic acid moiety through an ether linkage.
Synthesis and Preparation
The synthesis of 4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid typically involves multi-step organic synthesis techniques. These may include:
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Macrocyclic lactone formation: This involves the synthesis of the oxacyclohexadecenone ring, which can be achieved through various methods such as ring-closing metathesis or intramolecular esterification.
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Etherification: The macrocyclic lactone is then linked to the 4-oxo-butanoic acid moiety via an ether bond, typically using a suitable alkylating agent in the presence of a base.
Perfumery and Fragrances
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This compound is used in the fragrance industry due to its unique scent profile, which combines musky and floral notes. It is valued for its strength and tenacity, making it suitable for a wide range of applications, from fine perfumes to household products.
Cosmetic and Personal Care Products
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It may also be used in cosmetic products where its stability and pleasant odor are beneficial.
Safety and Environmental Considerations
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Toxicity and Safety: While specific toxicity data for this compound may not be widely available, it is generally recommended to handle such chemicals with caution, using appropriate protective equipment.
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Environmental Impact: The environmental impact of this compound would depend on its biodegradability and potential for bioaccumulation, which are not well-documented in the available literature.
Spectral Data
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NMR and IR Spectroscopy: These techniques would be used to confirm the structure and identify functional groups present in the compound.
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